molecular formula C6H9NO3S B2644699 2-[(5-Oxo-2-pyrrolidinyl)sulfanyl]acetic acid CAS No. 106040-00-0

2-[(5-Oxo-2-pyrrolidinyl)sulfanyl]acetic acid

Cat. No.: B2644699
CAS No.: 106040-00-0
M. Wt: 175.2
InChI Key: QOPHSAZRWBCIQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-Oxo-2-pyrrolidinyl)sulfanyl]acetic acid is a sulfur-containing carboxylic acid derivative featuring a pyrrolidinone (5-oxo-pyrrolidinyl) ring linked via a sulfanyl (-S-) group to an acetic acid moiety. The pyrrolidinone ring contributes rigidity and hydrogen-bonding capacity, while the sulfanyl group enhances reactivity and metal-binding properties .

Properties

IUPAC Name

2-(5-oxopyrrolidin-2-yl)sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3S/c8-4-1-2-5(7-4)11-3-6(9)10/h5H,1-3H2,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOPHSAZRWBCIQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1SCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Oxo-2-pyrrolidinyl)sulfanyl]acetic acid typically involves the reaction of 2-pyrrolidinone with thioglycolic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pH to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Oxo-2-pyrrolidinyl)sulfanyl]acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(5-Oxo-2-pyrrolidinyl)sulfanyl]acetic acid has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor to bioactive compounds.

    Industry: The compound may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-[(5-Oxo-2-pyrrolidinyl)sulfanyl]acetic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The pyrrolidinone ring may also interact with specific binding sites, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The sulfanyl acetic acid motif appears in diverse compounds, with variations in the substituents attached to the sulfur atom. Key examples include:

Table 1: Structural and Functional Group Comparison
Compound Name Key Functional Groups Molecular Weight Key Features Applications/Activity Evidence ID
2-[2-Oxo-3-(thiophene-2-carbonylsulfanyl)pyrrolidin-1-yl]acetic acid Pyrrolidinone, thiophene carbonyl, sulfanyl 285.01 g/mol Thiophene carbonyl enhances electron density; acts as a ligand Coordination chemistry, building blocks
2-[(5-Oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid Triazolone, sulfanyl 175.16 g/mol Triazolone ring introduces heterocyclic rigidity Potential pharmaceutical intermediates
2-[(4-Nitrophenyl)sulfanyl]acetic acid Aromatic nitro, sulfanyl 213.21 g/mol Electron-withdrawing nitro group increases acidity Chemical synthesis, reactive intermediates
2-[(Isopropoxycarbonothioyl)sulfanyl]acetic acid Xanthate, sulfanyl 194.01 g/mol Xanthate group enables RAFT polymerization Polymer chemistry (vinyl acetate control)
KPT6566 (Pin1 inhibitor) Naphthalene sulfonamide, sulfanyl N/A Sulfanyl group contributes to covalent binding with Pin1 catalytic domain Anticancer therapeutics
[(2-Oxo-2-piperidin-1-ylethyl)thio]acetic acid Piperidine, sulfanyl N/A 6-membered piperidine ring increases conformational flexibility Unspecified (structural analog)

Reactivity and Physicochemical Properties

  • Electron Effects : The 4-nitrophenyl derivative () exhibits heightened acidity due to the nitro group’s electron-withdrawing nature, contrasting with the electron-rich thiophene carbonyl in , which may enhance metal coordination .
  • Solubility: The triazolone derivative () likely has lower aqueous solubility compared to the pyrrolidinone-based compound due to increased hydrophobicity from the triazole ring .
  • Polymerization Activity : The xanthate derivative () demonstrates the sulfanyl group’s role in reversible-deactivation radical polymerization (RAFT), enabling controlled synthesis of poly(vinyl acetate) .

Coordination Chemistry

Compounds such as 2-(2-pyridylsulfanyl)acetic acid () act as ambidentate ligands, coordinating via sulfur or nitrogen atoms to form metal-organic frameworks. The pyrrolidinone derivative may similarly engage in hydrogen bonding or metal interactions, depending on substituents .

Biological Activity

2-[(5-Oxo-2-pyrrolidinyl)sulfanyl]acetic acid is a sulfur-containing compound that has garnered interest in the fields of medicinal chemistry and drug discovery due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.

The compound has a molecular formula of C7H9NO3S and a molecular weight of approximately 189.22 g/mol. Its synthesis typically involves the reaction of 2-pyrrolidinone with thioglycolic acid, often under controlled conditions to ensure optimal yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the pyrrolidinone ring may influence binding to specific receptors or enzymes, affecting cellular pathways and processes .

Enzyme Inhibition

Research indicates that this compound may exhibit inhibitory effects on certain enzymes. For instance, studies have shown that derivatives of pyrrolidine compounds can act as potent inhibitors of dipeptidyl peptidase IV (DPP-IV), which is crucial in glucose metabolism and diabetes management . The structural characteristics of this compound may enhance its affinity for DPP-IV, making it a candidate for further investigation in diabetes therapeutics.

Antioxidant Activity

In one study, compounds similar to this compound were evaluated for their antioxidant properties. The results indicated that these compounds could scavenge free radicals effectively, suggesting a potential role in mitigating oxidative stress-related diseases .

Antimicrobial Activity

Another area of investigation has been the antimicrobial properties of this compound. Research has shown that related pyrrolidine derivatives possess significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative organisms. This suggests that this compound may also exhibit similar properties, warranting further exploration in antimicrobial drug development .

Data Table: Summary of Biological Activities

Activity Type Findings
Enzyme Inhibition Potential DPP-IV inhibitor; affects glucose metabolism
Antioxidant Effective free radical scavenger; potential role in oxidative stress management
Antimicrobial Significant antibacterial activity against various bacterial strains
Cellular Processes Influences cellular pathways through interactions with enzymes and receptors

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.